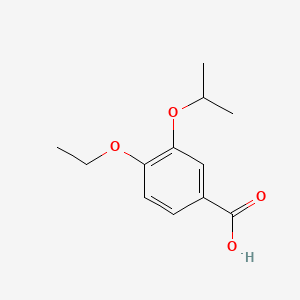
C.I. Reactive yellow 22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C.I. Reactive Yellow 22 is a synthetic dye belonging to the class of reactive dyes. These dyes are known for their ability to form covalent bonds with textile fibers, particularly cellulosic fibers like cotton. This covalent bonding ensures excellent wash-fastness properties, making reactive dyes highly valued in the textile industry .
准备方法
Synthetic Routes and Reaction Conditions: C.I. Reactive Yellow 22 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The starting material is typically an aromatic amine, which undergoes diazotization to form a diazonium salt. This intermediate is then coupled with a suitable coupling component, such as a phenol or an amine, to form the final dye structure .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often subjected to purification steps, such as filtration and recrystallization, to remove any impurities .
化学反应分析
Types of Reactions: C.I. Reactive Yellow 22 primarily undergoes nucleophilic substitution reactions. During the dyeing process, the reactive groups in the dye molecule react with nucleophilic sites on the textile fibers, such as hydroxyl groups in cellulose .
Common Reagents and Conditions:
Nucleophilic Substitution: The dye reacts with nucleophiles like hydroxyl groups under alkaline conditions, typically using sodium hydroxide as the base.
Hydrolysis: Under highly alkaline conditions, the dye can undergo hydrolysis, leading to the formation of hydrolyzed dye products.
Major Products Formed:
Covalently Bonded Dye-Fiber Complex: The primary product is the dye covalently bonded to the fiber, ensuring high wash-fastness.
Hydrolyzed Dye: In cases where hydrolysis occurs, the hydrolyzed dye is formed, which is less effective in dyeing.
科学研究应用
C.I. Reactive Yellow 22 has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of dye-fiber interactions and dyeing kinetics.
Biology: Employed in staining techniques to visualize cellular structures and processes.
Medicine: Investigated for potential use in diagnostic assays and imaging techniques.
作用机制
The mechanism of action of C.I. Reactive Yellow 22 involves the formation of covalent bonds between the dye and the fiber. The reactive groups in the dye molecule, such as halogenated triazine or vinyl sulfone groups, react with nucleophilic sites on the fiber, such as hydroxyl groups in cellulose. This covalent bonding ensures that the dye is firmly attached to the fiber, providing excellent wash-fastness properties .
相似化合物的比较
- C.I. Reactive Yellow 145
- C.I. Reactive Yellow 186
- C.I. Reactive Yellow 86
Comparison: C.I. Reactive Yellow 22 is unique in its specific shade and reactivity profile. Compared to other reactive yellow dyes, it offers a distinct color and may have different reactivity and fixation properties. For instance, C.I. Reactive Yellow 145 and C.I. Reactive Yellow 186 may have different reactive groups, leading to variations in dyeing performance and fastness properties .
属性
CAS 编号 |
12226-49-2 |
|---|---|
分子式 |
C9H14ClNO |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-Cyanobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1174837.png)
